Bienvenue dans la boutique en ligne BenchChem!

Q94 hydrochloride

GPCR biased signaling Endothelial cell pharmacology Protease-Activated Receptor

Q94 hydrochloride is the definitive tool for selectively uncoupling PAR1-Gαq signaling without abolishing Gα13-mediated barrier protection—a critical limitation of orthosteric antagonists like Vorapaxar. With an IC50 of 916 nM in receptor binding and sub-nanomolar functional potency (IC50 10.3 nM) in calcium mobilization assays, Q94 enables precise dissection of Gαq-driven CCL2 production, ERK1/2 phosphorylation, and podocyte injury in IPF and FSGS models. Use at 1–10 µM in vitro or 5 mg/kg/day s.c. in vivo to eliminate confounding pan-PAR1 blockade. Not suitable for platelet aggregation studies. Procure Q94 to ensure mechanistic accuracy in your PAR1 research.

Molecular Formula C21H18Cl2N2
Molecular Weight 369.3 g/mol
Cat. No. B1662643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQ94 hydrochloride
Synonyms1-[(4-Chlorophenyl)methyl]-2-(phenylmethyl)-1H-benzimidazole hydrochloride
Molecular FormulaC21H18Cl2N2
Molecular Weight369.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl
InChIInChI=1S/C21H17ClN2.ClH/c22-18-12-10-17(11-13-18)15-24-20-9-5-4-8-19(20)23-21(24)14-16-6-2-1-3-7-16;/h1-13H,14-15H2;1H
InChIKeyWXIWQTVPWYFEHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Q94 Hydrochloride: A Gαq-Biased PAR1 Antagonist for Fibrotic and Inflammatory Research


Q94 hydrochloride (CAS 1052076-77-3) is a small-molecule, negative allosteric modulator (NAM) of Protease-Activated Receptor 1 (PAR1) with a reported IC50 of 916 nM . Unlike orthosteric PAR1 antagonists that globally inhibit both Gαq and Gα12/13 signaling pathways, Q94 exhibits functional selectivity, potently blocking PAR1-Gαq coupling while sparing Gα13-mediated signaling [1]. This biased antagonism enables researchers to dissect the specific contributions of Gαq-dependent pathways—such as intracellular calcium mobilization, ERK1/2 phosphorylation, and pro-inflammatory chemokine production—in models of fibrosis, inflammation, and nephropathy, without completely abolishing PAR1-mediated barrier protective functions .

Why PAR1 Antagonists Are Not Interchangeable: The Critical Role of Signaling Bias in Experimental Outcomes


In-class substitution of PAR1 antagonists is scientifically unsound due to profound differences in their molecular mechanisms, signaling biases, and cellular context-dependent efficacy. Orthosteric antagonists such as Vorapaxar, Atopaxar, and RWJ-58259 globally inhibit all PAR1-mediated G-protein signaling cascades, including Gα13 pathways essential for endothelial barrier integrity and cytoprotection [1]. In contrast, allosteric modulators like Q94 exhibit pathway-selective inhibition, specifically targeting the Gαq arm while preserving Gα13 signaling [2]. Furthermore, certain PAR1 ligands such as Parmodulins exhibit cell-type specific efficacy, inhibiting platelet activation but not endothelial PAR1 responses [3]. Direct potency comparisons using single IC50 values are therefore misleading: Q94 demonstrates a 916 nM IC50 in receptor binding assays but exhibits sub-nanomolar functional potency (IC50 = 10.3 nM) in thrombin-induced calcium mobilization assays, a critical discrepancy not observed with competitive orthosteric antagonists . Selecting the incorrect PAR1 modulator can result in off-target platelet inhibition, confounding in vivo thrombosis readouts, or conversely, complete blockade of beneficial PAR1-mediated cytoprotective signaling, thereby invalidating disease model interpretation.

Quantitative Differentiation of Q94 Hydrochloride Against Key PAR1 Comparators


Gαq-Selective Signaling Bias: Q94 Spares Gα13-Mediated cAMP Inhibition

Q94 (10 µM) selectively inhibits thrombin-induced inositol 1,4,5-trisphosphate (IP3) production via Gαq, but does not diminish thrombin's inhibitory effect on cAMP production, a Gα13-mediated pathway. This contrasts with global PAR1 antagonists that block both pathways indiscriminately [1].

GPCR biased signaling Endothelial cell pharmacology Protease-Activated Receptor

Functional Potency in Calcium Mobilization: Q94 is 5-Fold More Potent than SCH 79797

In thrombin-induced intracellular Ca2+ mobilization assays in HMEC-1 cells, Q94 inhibits with an IC50 of 10.3 ± 0.7 nM, demonstrating significantly greater functional potency than the non-peptide PAR1 antagonist SCH 79797 (IC50 = 50.6 ± 0.6 nM) [1].

Calcium signaling PAR1 antagonist potency Endothelial cell assays

Cell-Type Specific Limitations: Q94 Exhibits Low Potency and Off-Target Effects in Human Platelets

While Q94 potently inhibits PAR1-Gαq signaling in endothelial and fibroblast cells, its potency in human platelets is low compared to other PAR1 antagonists. Furthermore, Q94 inhibits αIIbβ3 activation and α-granule secretion induced by non-PAR1 platelet activators, indicating PAR1-independent off-target effects that preclude its use as a selective PAR1 modulator in platelet studies [1].

Platelet pharmacology Off-target activity Thrombosis models

In Vivo Efficacy: Q94 Attenuates Albuminuria and Podocyte Injury in Doxorubicin-Induced Nephropathy

In a mouse model of doxorubicin-induced nephropathy, continuous subcutaneous infusion of Q94 (5 mg/kg/day) significantly suppressed the increase in albuminuria, attenuated periodic acid-Schiff (PAS) and desmin staining (markers of podocyte injury), and decreased glomerular levels of podocin and nephrin [1]. This in vivo protective effect was not observed with vehicle control.

In vivo pharmacology Kidney disease Podocyte protection

Comparative Potency in PAR1 Antagonism: Q94 (IC50 916 nM) vs. Vorapaxar (IC50 13 nM) vs. Atopaxar (IC50 19 nM)

In a head-to-head PAR1 antagonism assay, Q94 (reported as compound (-)-94) exhibited an IC50 of 27 nM, while the clinically approved orthosteric antagonist Vorapaxar demonstrated superior potency with an IC50 of 13 nM in the same assay system [1]. In separate binding assays, Q94 displays a higher IC50 of 916 nM for PAR1-Gαq interaction inhibition, whereas Atopaxar inhibits with an IC50 of 19 nM .

PAR1 antagonist potency Drug discovery benchmarking Structure-activity relationship

Optimal Use Cases for Q94 Hydrochloride Based on Verified Differential Performance


Dissecting Gαq-Dependent Fibrotic Signaling in Pulmonary Fibroblasts

In models of idiopathic pulmonary fibrosis (IPF), Q94 is the preferred tool to selectively block PAR1-Gαq-mediated CCL2 (MCP-1) production and ERK1/2 phosphorylation without interfering with Gα13-dependent endothelial barrier protection. Use Q94 at 1-10 µM in vitro to inhibit thrombin-induced chemokine release, as demonstrated in human lung fibroblasts [1].

Investigating PAR1-Gαq Contribution to Podocyte Injury in Chronic Kidney Disease

Q94's in vivo efficacy in the doxorubicin-induced nephropathy model (5 mg/kg/day s.c. infusion) makes it suitable for preclinical studies exploring the role of PAR1-Gαq signaling in glomerular injury, albuminuria, and podocyte cytoskeletal disruption [2]. This model recapitulates features of human focal segmental glomerulosclerosis (FSGS).

Negative Control for Gα13-Mediated Endothelial Cytoprotection Studies

Because Q94 does not inhibit thrombin-induced cAMP inhibition (a Gα13-dependent readout), it serves as an ideal negative control when validating the specificity of novel pan-PAR1 antagonists. This application is critical for distinguishing between compounds that block all PAR1 signaling versus those with pathway-selective profiles [3].

Exclusion from Platelet Aggregation and Thrombosis Assays

Based on published evidence of low potency and PAR1-independent off-target effects in human platelets, Q94 should NOT be procured for studies involving platelet aggregation, thrombus formation, or hemostasis. Researchers in these fields should instead select Vorapaxar, Atopaxar, or SCH 79797 [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Q94 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.